molecular formula C5H2ClN3 B110518 3-Chloropyrazine-2-carbonitrile CAS No. 55557-52-3

3-Chloropyrazine-2-carbonitrile

Cat. No. B110518
CAS RN: 55557-52-3
M. Wt: 139.54 g/mol
InChI Key: SDLFAEGTVBPHBK-UHFFFAOYSA-N
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Description

3-Chloropyrazine-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The chloro and carbonitrile functional groups attached to this pyrazine ring influence its reactivity and properties, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazine derivatives, including those related to 3-chloropyrazine-2-carbonitrile, has been explored in several studies. For instance, a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile has been used to construct 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles with good to moderate yields . Although not directly synthesizing 3-chloropyrazine-2-carbonitrile, this method demonstrates the versatility of pyrazine synthesis through multicomponent reactions.

Molecular Structure Analysis

X-ray crystal structure analysis has been performed on some pyrazine derivatives, providing insights into their molecular geometry and confirming the structure of synthesized compounds . The structural analysis is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, which can be influenced by substituents on the pyrazine ring. For example, 3-alkoxypyrazine-2-carbonitriles can be prepared from pyrazine-2,3-dicarbonitriles by direct substitution with alcohols . Additionally, the presence of the chloro and carbonitrile groups on the pyrazine ring can lead to further functionalization through nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are often characterized by spectroscopic methods. UV-Vis spectral features of these compounds typically show absorption peaks around specific wavelengths, which are indicative of their electronic structure . The fluorescence properties of these compounds are also of interest, as they can be used for various applications, including as fluorescent probes or in material science .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Pyrazinamide Derivatives : Aminodehalogenation of 3-chloropyrazine-2-carboxamide yielded several 3-benzylaminopyrazine-2-carboxamides with notable in vitro activity against Mycobacterium tuberculosis (Janďourek et al., 2017).

  • Formation of Fused Pyrazolo[1,5-a]pyrimidines : 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, prepared from 2-[(4-chlorophenylamino)(methylthio)methylene]malononitrile, was used to synthesize various pyrazolo[1,5-a]pyrimidines with notable antibacterial, antifungal activities and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).

  • Creation of Thienopyridine Derivatives : The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with various compounds afforded thienopyridine derivatives, with some demonstrating biological activity (Yassin, 2009).

Application in Organic Synthesis

  • Synthesis of Pyrazoloquinoline and Anilinoquinolinecarbonitrile : Palladium-catalyzed intramolecular C–N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones produced 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles, both of biological interest (Wang et al., 2015).

  • Development of Pyranopyrazole Derivatives : The synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles involved a cyclocondensation process in a deep eutectic solvent, offering an environmentally friendly approach (Bhosle et al., 2016).

  • Formation of Pyrazolo[4,3-c]quinolines : The reaction of 2,4-dichloro-quinoline-3-carbonitrile with hydrazines yielded pyrazolo[4,3-c]quinolines, demonstrating potential for anti-inflammatory activity (Mekheimer, 1994).

Photovoltaic Applications

  • Use in Organic–Inorganic Photodiode Fabrication : Films of certain 4H-pyrano[3,2-c]quinoline derivatives showed promising photovoltaic properties and were applied in photodiode fabrication (Zeyada et al., 2016).

Safety And Hazards

3-Chloropyrazine-2-carbonitrile can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled, absorbed through the skin, or swallowed .

Future Directions

3-Chloropyrazine-2-carbonitrile has potential applications in various fields due to its antimicrobial and antifungal properties . It is also being studied for its potential use in the synthesis of novel drugs .

properties

IUPAC Name

3-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLFAEGTVBPHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303404
Record name 3-chloropyrazine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrazine-2-carbonitrile

CAS RN

55557-52-3
Record name 55557-52-3
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Record name 3-chloropyrazine-2-carbonitrile
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Record name 3-Chloropyrazine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Pyrazine-2-carbonitrile (26.36 g) is dissolved in toluene (187 ml)/N,N-dimethylformamide (19 ml), and thereto is added dropwise sulfuryl chloride (135 g) under ice-cooling. After completion of addition, the reaction solution is warmed to room temperature gradually and stirred overnight. The toluene layer is separated and the residual red oil is extracted with diethyl ether. The organic layers are combined, cooled with ice, and after pouring thereto ice-water, neutralized by adding saturated aqueous sodium hydrogen carbonate solution. The organic layer is separated, and aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with water, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1) to give the title compound (16.58 g).
Quantity
26.36 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 90 ml of benzene and 9.2 ml of dimethylformamide there was stirred at room temperature cyanopyrazine (12.7 g; 0.12 M) prepared in Step A above, after which there was added over 10 minutes sulfonyl chloride (64.79 g; 0.48 M). The reaction mixture was stirred for 30 minutes in an ice bath, then allowed to warm up to room temperature gradually, after which it was stirred for 5 hours. The benzene layer was decanted, and the reddish oil residue was extracted three times with ether, after which the combined benzene and ether layers were quenched with ice water and cooled in an ice bath. The combined layers were then neutralized with solid sodium bicarbonate, then separated, and the aqueous layer was extracted with ether. The combined organic layers were washed once with a small amount of water, dried with sodium sulfate, filtered, and the solvent evaporated to give the title compound (11 g).
Quantity
64.79 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Piperazine (1.5 mmol) and 2-chloro-3-nitro-pyridine (1 mmol) were dissolved in acetonitrile (3 mL) and stirred for 30 min at 85° C. The reaction mixture was diluted with dichloromethane and washed with water. The organic layer was isolated, washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The product was purified (SPE column chromatography, silica gel, 0-10% methanol in ethyl acetate).
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
49
Citations
J Jampilek, M Dolezal, J Kunes… - Current organic …, 2005 - ingentaconnect.com
… 3Chloropyrazine-2-carbonitrile (5) was obtained as a byproduct and 5-chloropyrazine-2-carbonitrile (4) was generated in a minus amount. Sato has completed investigations in this …
Number of citations: 26 www.ingentaconnect.com
O Jandourek, M Tauchman, P Paterova, K Konecna… - Molecules, 2017 - mdpi.com
… The starting compound 3-chloropyrazine-2-carboxamide was prepared via partial hydrolysis of the nitrile group of 3-chloropyrazine-2-carbonitrile (Fluorochem, Co., Hadfield, Derbyshire…
Number of citations: 28 www.mdpi.com
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
Favipiravir was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine. The preferred route embedded within Scheme 4 consisted of seven …
Number of citations: 59 link.springer.com
M Lainchbury, TP Matthews, T McHardy… - Journal of medicinal …, 2012 - ACS Publications
… 5-Amino-3-(alkoxy)pyrazine-2-carbonitriles 30–35 were synthesized from 5-amino-3-chloropyrazine-2-carbonitrile (19) by S N Ar displacement with the appropriate alcohol under basic …
Number of citations: 44 pubs.acs.org
O Jandourek, M Dolezal, J Kunes - Current Organic Synthesis, 2015 - ingentaconnect.com
… Better yields of starting compound 3-chloropyrazine-2carboxamide were achieved by using the procedure of partial nitrile group hydrolysis of 3-chloropyrazine-2-carbonitrile. This …
Number of citations: 3 www.ingentaconnect.com
L Semelková, O Janďourek, K Konečná, P Paterová… - Molecules, 2017 - mdpi.com
… The starting compound 3-chloropyrazine-2-carbonitrile (35.8 mmol) was dispersed in a 10% solution of sodium hydroxide (125 mmol, 3.5 equiv.) in a round bottom flask. The reaction …
Number of citations: 15 www.mdpi.com
J Zitko, P Paterová, V Kubíček, J Mandíková… - Bioorganic & medicinal …, 2013 - Elsevier
… Alternatively, compound 6 can be prepared by dehydration of 6-chloro-5-cyanopyrazine-2-carboxamide (5) derived by amidation of 3-chloropyrazine-2-carbonitrile (2) as described in …
Number of citations: 21 www.sciencedirect.com
L Semelkova, K Konecna, P Paterova, V Kubicek… - Molecules, 2015 - mdpi.com
… Precursors 1–8 were synthesized from commercially available 3-chloropyrazine-2-carbonitrile by hydrolysis (Scheme 1, step a) to the corresponding acid, conversion to the acyl …
Number of citations: 22 www.mdpi.com
MR Gokada, VR Pasupuleti… - Mini Reviews in …, 2021 - ingentaconnect.com
… the formation of 6-bromo-3-chloropyrazine-2-carbonitrile with a yield of 85%. This reaction followed Sandmeyer reaction of 6-bromo-3-chloropyrazine-2-carbonitrile with t-butylnitrite and …
Number of citations: 5 www.ingentaconnect.com
J Zitko, M Dolezal, M Svobodova, M Vejsova… - Bioorganic & medicinal …, 2011 - Elsevier
… 7.5 g of 3-chloropyrazine-2-carbonitrile (0.054 mol) was dissolved in 50 mL (1.26 mol) of formamide. The mixture was stirred at 90 C and 13 g (0.057 mol) of (NH 4 ) 2 S 2 O 8 was …
Number of citations: 48 www.sciencedirect.com

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